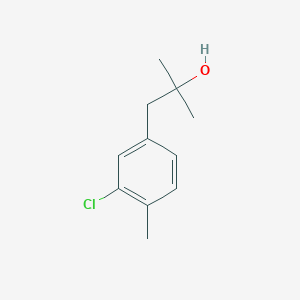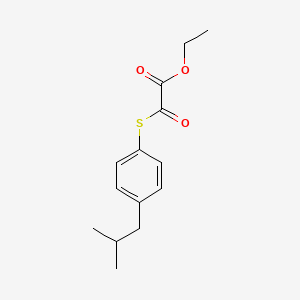
4-Allyl-2-chloro-1-propoxybenzene
Vue d'ensemble
Description
4-Allyl-2-chloro-1-propoxybenzene is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Allyl-2-chloro-1-propoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Allyl-2-chloro-1-propoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Carcinogenicity : One study investigates the structure-activity relationships of alkenylbenzene derivatives, including compounds structurally related to safrole and estragole, for their carcinogenic potential in mice. This research is crucial for understanding the health implications of such compounds, which are found in small amounts in certain spices, essential oils, or vegetables (Miller et al., 1983).
Biodegradation by Bacteria : Another paper explores the biodegradation of 1-allyloxy-4-propoxybenzene by strains of Pseudomonas putida. This research is significant for environmental applications, especially in understanding how this compound interacts with and is broken down in soil environments (Ebrahimi & Plettner, 2014).
Synthesis and Applications in Drug Development : The synthesis of related compounds, such as 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione, designed to prepare N-methyl-D-aspartate (NMDA) receptor antagonists, demonstrates the potential pharmaceutical applications of these chemicals (Xun & Qing-ping, 2004).
Electrochemical Polymerization : Research on the electrochemical polymerization of similar compounds, such as 4-allyl-1,2-dimethoxybenzene, can offer insights into material science and the development of new polymers (Testereci et al., 2004).
Oligomer Synthesis and Analysis : Studies on oligomers based on derivatives like hexakis(4-allyl-2-methoxyphenoxy)cyclotriphosphazene provide valuable information about the molecular structure and potential applications in polymer chemistry (Kireev et al., 2008).
Propriétés
IUPAC Name |
2-chloro-4-prop-2-enyl-1-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-5-10-6-7-12(11(13)9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRNVGOMQLYGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Allyl-2-chloro-1-propoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate](/img/structure/B7996539.png)




![3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7996566.png)





